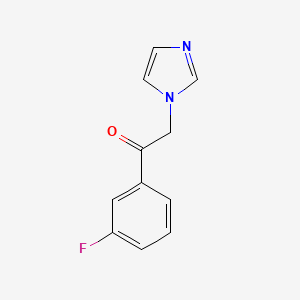

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

説明

特性

IUPAC Name |

1-(3-fluorophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-3-1-2-9(6-10)11(15)7-14-5-4-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKPNFMZRNEQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one generally follows a nucleophilic substitution reaction where an imidazole nucleophile attacks a halogenated phenacyl derivative (such as a 3-fluorophenacyl bromide or chloride). This approach is well-documented for related compounds and involves mild reaction conditions, often in polar aprotic solvents like acetonitrile.

Specific Preparation Method

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-fluorophenacyl bromide + imidazole in acetonitrile at 0 °C | The halogenated phenacyl bromide is dissolved in acetonitrile; imidazole is added slowly at 0 °C. The mixture is stirred for 2 hours at 0 °C and then for 1.5 hours at room temperature | Reaction proceeds via nucleophilic substitution of bromide by imidazole |

| 2 | Work-up: solvent removal, washing with water, extraction with methyl chloride (MC), drying over MgSO4, concentration | The reaction mixture is processed to isolate the crude product | Purification by recrystallization using diethyl ether and hexane |

| 3 | Isolation of this compound as a solid | Final product is obtained as a yellow solid | Typical yields reported around 60% for analogous compounds (e.g., 1-(3,4-dichlorophenyl) analog) |

This method is adapted from the synthesis of similar imidazole ethanone derivatives, such as 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, which shares a comparable synthetic route and reaction conditions.

Alternative Synthetic Routes

Claisen-Schmidt Condensation Followed by Imidazole Substitution:

Some literature reports the synthesis of imidazole-containing ethanones starting from acetophenone derivatives bearing an imidazole substituent. For example, 4′-(imidazol-1-yl)acetophenone is prepared by reacting 1-(4-fluorophenyl)ethan-1-one with imidazole under reflux, followed by condensation with substituted benzaldehydes to form chalcone derivatives. Although this method focuses on chalcone synthesis, the initial formation of the imidazole-substituted ethanone intermediate is relevant and could be adapted for 3-fluorophenyl analogs.Regiospecific Synthesis via Protection and Oxidation:

Another advanced approach involves multi-step synthesis starting from chloropyridinyl ethanones, protection of amino groups, oxidation to carboxylic acids, coupling with fluorophenylacetonitrile, and subsequent cyclization to imidazole derivatives. While complex, these methods enable regioselective introduction of substituents and may be tailored for fluorophenyl-imidazole ethanones.

Reaction Monitoring and Characterization

Reaction Monitoring:

Thin-layer chromatography (TLC) is commonly used to monitor reaction progress until completion.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution of 3-fluorophenacyl bromide with imidazole | 3-fluorophenacyl bromide, imidazole, acetonitrile | 0 °C to room temp, 3.5 h total stirring | Straightforward, moderate yield (~60%), mild conditions | Requires halogenated precursor, moderate yield |

| Claisen-Schmidt condensation of imidazole-substituted acetophenone with substituted benzaldehydes | 1-(4-fluorophenyl)ethan-1-one, imidazole, benzaldehydes | Reflux for imidazole substitution, condensation under base catalysis | Versatile for substituted derivatives, good for chalcones | Multi-step, may require purification of intermediates |

| Multi-step protection, oxidation, and coupling route | Various protected intermediates | Multiple steps including oxidation, hydrolysis, cyclization | High regioselectivity, structural diversity | Complex, time-consuming, specialized reagents |

Research Findings and Observations

The nucleophilic substitution method provides a relatively simple and efficient route to obtain this compound, with yields around 60%, which is consistent with related halogenated phenacyl bromide derivatives.

The use of acetonitrile as a solvent and low temperature during the initial addition helps control the reaction and minimize side products.

The imidazole nitrogen attacks the electrophilic carbonyl carbon adjacent to the halogen, displacing the bromide ion and forming the ethanone linkage.

TLC monitoring ensures reaction completeness, while recrystallization from diethyl ether and hexane provides purified product.

Advanced synthetic routes involving protection and oxidation steps enable the preparation of regioselectively substituted imidazole ethanones but are more complex and suited for specialized derivatives.

化学反応の分析

Types of Reactions

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

The compound 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 630403-99-5) is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives could induce apoptosis in various cancer cell lines, suggesting potential therapeutic roles for compounds like this compound .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activity, making them valuable in developing new antibiotics. The presence of a fluorophenyl group enhances the lipophilicity and bioavailability of the compound.

Data Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 2-(3-Fluorophenyl)-N-{2-[2-(1H-imidazol-1-Yl)pyrimidin-4-Yl]ethyl}ethanamine | 16 | Escherichia coli |

Neurological Research

The imidazole moiety is also associated with neuroprotective effects, making this compound a candidate for neurological disorder treatments. Research indicates that such compounds can modulate neurotransmitter systems and exhibit neuroprotective properties.

Case Study : In a study on neurodegenerative diseases, researchers found that certain imidazole derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. Researchers are exploring its potential in creating libraries of derivatives to evaluate their pharmacological properties.

Data Table: Synthesis Pathways

| Precursor Compound | Reaction Type | Product |

|---|---|---|

| This compound | Alkylation | Novel Imidazole Derivative |

| 2-(3-Fluorophenyl)-N-{2-[2-(1H-imidazol-1-Yl)pyrimidin-4-Yl]ethyl}ethanamine | Condensation | Targeted Anticancer Agent |

作用機序

The mechanism of action of 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorinated phenyl ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

- Molecular Formula : C₁₁H₈Cl₂N₂O

- Molar Mass : 255.098 g/mol

- Key Features: Dichlorophenyl substitution enhances lipophilicity (logP) compared to the mono-fluoro analog. This compound is a precursor to antifungal agents like sertaconazole, which incorporates a benzo[b]thienylmethyl ether and oxime group for enhanced activity against Candida spp. (MIC: 0.5–2 µg/mL) .

- Synthesis: Bromination of 1-(2,4-dichlorophenyl)ethanone followed by imidazole condensation .

1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

- Availability : Produced by American Elements in high-purity grades (99%–99.999%) for research .

- Comparison : The para-fluorine substitution may improve metabolic stability compared to the meta isomer due to reduced steric hindrance in enzyme binding pockets.

Functional Group Modifications

(S)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol

- Structure : Alcohol derivative of the dichlorophenyl analog.

- Activity: Intermediate in synthesizing chiral inhibitors targeting Trypanosoma cruzi, highlighting the role of stereochemistry in biological efficacy .

1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone

- Antimicrobial Activity : Broad-spectrum efficacy (MIC: 3.1–25 µg/mL) against bacterial and fungal strains, comparable to chloramphenicol and fluconazole .

- Design : Piperazine inclusion improves solubility and bioavailability.

Extended Aromatic Systems

2-(1H-Imidazol-1-yl)-1-(2-naphthyl)ethan-1-one Thiosemicarbazones

- Structural Insights : X-ray crystallography reveals planar naphthyl systems enabling π-π stacking and metal chelation via thiosemicarbazone .

- Applications: Potential as antitumor agents due to metal-binding capacity.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity Trends : Chlorine substitution increases logP significantly (3.2 vs. 1.8 for fluoro analogs), impacting membrane permeability and tissue distribution.

- Melting Points : Derivatives like 1-(4-chloromethylphenyl)-2-(dimethylsulfonyl)ethan-1-one exhibit high melting points (137–138°C), correlating with crystallinity and stability .

生物活性

1-(3-Fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a compound featuring a fluorinated phenyl ring and an imidazole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

- Chemical Formula : C11H10FN2O

- Molecular Weight : 204.20 g/mol

- CAS Number : 630403-99-5

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction conditions include:

- Solvent : Dimethylformamide (DMF)

- Temperature : 80-100°C

- Duration : 12-24 hours

This method allows for the efficient formation of the desired product through a nucleophilic addition-elimination mechanism.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorinated phenyl ring enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of target proteins, leading to various biological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing imidazole moieties demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial effects, particularly against resistant strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3h | S. aureus | 2 |

| 7 | MRSA | 1 |

| 9f | E. faecium | <64 |

Anticancer Activity

In vitro studies have shown that this compound and its analogs can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against Caco-2 colorectal cancer cells, with viability reductions observed at various concentrations .

| Compound | Cell Line | Viability (%) |

|---|---|---|

| 3b | Caco-2 | 31.9 |

| 12f | A549 | 35.0 |

Study on Antimicrobial Properties

A recent study explored the antimicrobial efficacy of several imidazole derivatives, including those related to our compound of interest. The results indicated that specific substitutions on the imidazole ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Study on Anticancer Activity

Another investigation assessed the anticancer potential of various imidazole-containing compounds against different cancer cell lines. The findings highlighted that modifications in the side chains could lead to increased cytotoxicity, particularly in Caco-2 cells, suggesting a structure–activity relationship that could guide future drug development .

Q & A

Q. What are the optimized synthetic routes for 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, and how can reaction yields be improved?

A common approach involves condensation of a fluorophenyl precursor with imidazole derivatives. For example, thermal methods using DMSO as a solvent and (NH₄)₂S₂O₈ as an oxidizing agent at 50°C for 24 hours can yield ~86% of structurally similar imidazole-containing compounds . Optimization may include:

- Catalyst screening : Transition-metal catalysts (e.g., RuCl(p-cymene)) for asymmetric synthesis .

- Solvent effects : Polar aprotic solvents like DMSO enhance nucleophilic substitution .

- Purification : Column chromatography with hexane:ethyl acetate gradients (70:30) effectively isolates products .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1679 cm⁻¹ and imidazole C-H vibrations near 2980 cm⁻¹) .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+Na]⁺ peaks with <0.0003 Da error) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

Q. What preliminary biological assays are recommended to evaluate its antifungal potential?

- In vitro antifungal screening : Test against Candida spp. and Aspergillus strains using microdilution assays (reference compounds: ketoconazole, nitrofural) .

- Structure-activity relationship (SAR) : Compare activity with analogs like α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which shows efficacy via sterol demethylase inhibition .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst produces (S)-enantiomers with high stereoselectivity. Key steps include:

- Chiral resolution : HPLC with a chiral stationary phase (e.g., cellulose-based columns).

- Catalytic optimization : Adjusting reaction temperature (40–60°C) and hydrogen donor (e.g., formic acid/triethylamine) .

Q. What computational strategies are effective for predicting binding modes to fungal targets?

Q. How do structural modifications influence metabolic stability and toxicity?

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。